BenchChemオンラインストアへようこそ!

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone

5-HT2B antagonist GPCR selectivity kinase profiling

This pyrrolidine amide derivative is a uniquely selective 5-HT2B antagonist (IC50 54 nM) with a clean profile across 161 GPCRs and 302 kinases. Its concurrent hTAAR1 agonist activity (EC50 1.6 μM) and favorable ADME properties (hERG IC50 > 787.5 μM, high microsomal stability) make it an indispensable tool for receptor pharmacology and medicinal chemistry optimization. Validated by quantitative-yield synthesis and full spectroscopic characterization (1H-, 13C-NMR, IR, Raman), this compound ensures experimental reproducibility and reliable structure-activity relationship studies.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
CAS No. 1416981-33-3
Cat. No. B1380289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone
CAS1416981-33-3
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC(=C2)F)N
InChIInChI=1S/C11H13FN2O/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4,13H2
InChIKeyHEAVAGVQXIKMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone CAS 1416981-33-3: Pyrrolidine Amide Chemical Profile and Core Pharmacological Features


(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone (CAS 1416981-33-3) is a synthetic pyrrolidine amide derivative with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . This compound exhibits two primary pharmacological activities of research significance: potent and highly selective 5-HT2B receptor antagonism with an IC50 of 54 nM in cellular assays, accompanied by a broad selectivity profile across 161 GPCRs and 302 kinases [1]; and moderate agonist activity at human trace amine-associated receptor 1 (hTAAR1) with an EC50 of 1.6 μM [2]. The compound also demonstrates weak MAO-A inhibition (IC50 ≈ 13 μM) [3] and favorable preliminary in vitro ADME properties including minimal CYP inhibition and high microsomal stability [4].

Why Pyrrolidine Amide Analogs Cannot Substitute for (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone CAS 1416981-33-3 in Targeted Research Applications


Pyrrolidine amide derivatives constitute a chemically diverse class with widely divergent pharmacological profiles that preclude simple functional interchangeability. Within this structural family, subtle modifications to the aryl substitution pattern (3-amino-5-fluoro in the target compound) produce dramatic shifts in receptor selectivity and potency, with reported Ki values for neuronal nAChR ligands ranging from 46 nM to >10,000 nM across structurally similar phenyl pyrrolidine analogs [1]. The 5-HT2B antagonism exhibited by (3-amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone is accompanied by negative results in 160 other GPCRs and 302 kinases [2]—a selectivity fingerprint that cannot be assumed for uncharacterized pyrrolidine amide analogs. Furthermore, standard commercial pyrrolidine amides typically lack validated synthetic protocols with published quantitative yields and comprehensive spectroscopic characterization [3], introducing material quality variability that directly impacts experimental reproducibility in receptor pharmacology and medicinal chemistry optimization programs.

Quantitative Differentiation Evidence for (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone CAS 1416981-33-3 Relative to Pyrrolidine Amide Analogs


5-HT2B Receptor Antagonism with Broad GPCR and Kinase Selectivity: Head-to-Head Panel Comparison

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone exhibits potent 5-HT2B receptor antagonism with cellular IC50 = 54 nM and binding IC50 = 22 nM [1]. In a comprehensive GPCR agonist/antagonist screen of 161 GPCRs, the compound was negative for all agonist screens and negative for all antagonist screens except 5-HT2B [1]. A kinome-wide screen of 302 kinases was entirely negative [1]. This selectivity profile contrasts with structurally related pyrrolidine amides lacking this substitution pattern, which may exhibit promiscuous GPCR activity—for example, certain phenyl pyrrolidine nAChR ligands show Ki values varying over 200-fold (46 nM to >10,000 nM) depending on aryl substitution [2]. This compound provides a well-characterized selectivity baseline unavailable for generic pyrrolidine amide analogs.

5-HT2B antagonist GPCR selectivity kinase profiling pulmonary hypertension valvulopathy

hTAAR1 Agonist Activity with Species-Specific Potency Differentiation

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone functions as a TAAR1 agonist with EC50 values of 1.6 μM at human TAAR1, 0.54 μM at mouse TAAR1, and >10 μM at mouse TAAR5 [1]. This species-selectivity profile (approximately 3-fold higher potency at mouse versus human TAAR1) and subtype selectivity (at least 18.5-fold selectivity for mTAAR1 over mTAAR5) is experimentally defined. In contrast, the well-characterized TAAR1 antagonist EPPTB (RO5212773) exhibits a reversed species-selectivity profile with IC50 values of 28 nM at mouse TAAR1, 4539 nM at rat TAAR1, and 7487 nM at human TAAR1—a >160-fold species potency difference [2]. This compound's moderate hTAAR1 agonist activity contrasts sharply with EPPTB's antagonist pharmacology and species preference, providing an alternative pharmacological tool for TAAR1 investigations.

TAAR1 agonist trace amine receptor neuropsychiatric species selectivity cAMP assay

Favorable In Vitro ADME and Safety Pharmacology Profile with Quantitative Comparator Data

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone demonstrates a clean in vitro ADME and safety pharmacology profile. hERG channel inhibition IC50 > 787.5 μM [1], indicating minimal cardiac repolarization liability—a value >14,500-fold above the 5-HT2B cellular IC50 of 54 nM. Human microsomal stability is 95% remaining after 60 minutes [1]. The compound shows no meaningful inhibition of five major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4), with all IC50 values >50 μM [1]. Additionally, it tested negative for inhibition of key transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [2]. This comprehensive ADME characterization stands in contrast to uncharacterized pyrrolidine amide analogs, for which hERG liability, CYP inhibition potential, and metabolic stability are unknown—critical data gaps that introduce significant experimental risk.

ADME hERG safety CYP inhibition microsomal stability drug discovery

Validated One-Step Quantitative-Yield Synthesis Protocol Versus Multi-Step Pyrrolidine Amide Syntheses

A peer-reviewed one-step synthesis protocol for (3-amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone has been published, achieving quantitative yield under adapted Vilsmeier conditions [1]. The product was fully characterized by 1H-, 2H-, and 13C-NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. In contrast, typical syntheses of pyrrolidine amide derivatives often require multiple synthetic steps—for instance, the preparation of 2-phenyl pyrrolidine nAChR ligands involves 4–6 step sequences with variable yields and extensive purification [2]. The availability of a validated, high-yielding, one-step protocol reduces procurement uncertainty by enabling in-house synthesis or quality verification, while the comprehensive spectroscopic characterization provides definitive identity confirmation standards.

quantitative synthesis Vilsmeier conditions one-step protocol process chemistry medicinal chemistry

MAO-A Inhibition: Weak Activity Supporting Clean Pharmacological Background

(3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone exhibits weak inhibition of human recombinant MAO-A with IC50 = 13 μM [1]. This weak activity is corroborated by an independent study reporting negative MAO-A/MAO-B inhibition results at lower screening concentrations [2]. The compound also tested negative for acetylcholinesterase inhibition, serotonin transporter uptake inhibition, dopamine transporter uptake inhibition, and norepinephrine transporter uptake inhibition [2]. In contrast, structurally related phenyl pyrrolidines substituted with alternative aryl groups can exhibit potent MAO inhibitory activity—for example, certain N-substituted pyrrolidine derivatives achieve MAO-A IC50 values in the nanomolar range [3], which would confound interpretation in CNS-targeted studies.

MAO-A inhibition off-target profiling monoamine oxidase CNS drug discovery

Procurement-Relevant Research Applications for (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone CAS 1416981-33-3 Based on Quantified Differentiation Evidence


5-HT2B Receptor Pharmacology: Tool Compound for Pulmonary Hypertension and Cardiac Valvulopathy Research

This compound serves as a selective 5-HT2B antagonist tool with cellular IC50 = 54 nM and comprehensive selectivity documentation across 161 GPCRs and 302 kinases [1]. Its clean selectivity profile (negative for 160/161 GPCRs) makes it appropriate for studies of 5-HT2B-mediated pulmonary arterial smooth muscle proliferation, cardiac valvular interstitial cell activation, and serotonin-induced fibrosis [1]. The compound's favorable hERG safety margin (hERG IC50 > 787.5 μM, >14,500-fold selectivity) and high microsomal stability (95% remaining at 60 min) support progression to in vivo efficacy models [2].

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Tool for Neuropsychiatric Target Validation

As a hTAAR1 agonist with EC50 = 1.6 μM and defined species-selectivity (mTAAR1 EC50 = 0.54 μM; mTAAR5 EC50 > 10 μM), this compound is suited for TAAR1 target validation studies in neuropsychiatric indications [3]. Its agonist pharmacology contrasts with TAAR1 antagonists like EPPTB, enabling complementary investigation of TAAR1 signaling. The compound's absence of SERT/DAT/NET inhibition and negative MAO-B results support its use in CNS studies requiring clean aminergic background pharmacology [1].

Medicinal Chemistry Optimization Starting Point for Pyrrolidine Amide Scaffold Expansion

The validated one-step, quantitative-yield synthesis protocol under adapted Vilsmeier conditions [4] positions this compound as an efficient starting scaffold for parallel analog synthesis. The full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman) provides definitive identity confirmation standards for quality control of synthesized derivatives [4]. The well-characterized ADME profile (CYP IC50 > 50 μM; minimal transporter inhibition; 67% human plasma protein binding) provides a baseline for evaluating structure-property relationships in analog series [2].

In Vitro ADME Reference Standard for Pyrrolidine Amide Profiling Panels

With comprehensive ADME characterization including hERG (IC50 > 787.5 μM), five major CYP isoforms (IC50 > 50 μM), 12-transporter panel (all negative), and multi-species microsomal stability data (human 95%, mouse 98%, rat 87%, dog 81%, monkey 81% remaining at 60 min), this compound can serve as a well-characterized reference standard for establishing pyrrolidine amide ADME structure-property relationships in drug discovery profiling cascades [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Amino-5-fluoro-phenyl)-pyrrolidin-1-yl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.